3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
Heterocyclic Chemistry of Nitrogen-Containing Fused Ring Systems
Nitrogen-based heterocyclic chemistry represents one of the most significant and extensively studied branches of organic chemistry, with profound implications for pharmaceutical science and materials development. The electron-rich nature of nitrogen heterocycles enables these compounds to readily accept or donate protons while establishing diverse weak intermolecular interactions, including hydrogen bonding formation, dipole-dipole interactions, hydrophobic effects, van der Waals forces, and π-stacking interactions. These structural features have elevated nitrogen-containing heterocycles to a position of paramount importance in medicinal chemistry, where their ability to bind with high affinity to various enzymes and receptors in biological targets has been extensively documented.
The prevalence of nitrogen heterocycles in biologically active compounds is remarkable, with comprehensive analysis of regulatory databases revealing that nearly 75% of unique small-molecule drugs contain at least one nitrogen heterocycle. This statistical dominance reflects the structural versatility and functional diversity that nitrogen atoms introduce into heterocyclic frameworks. The capability of nitrogen atoms to form hydrogen bonds with biological targets, combined with their influence on molecular geometry and electronic distribution, creates opportunities for precise molecular recognition and target specificity that are essential for therapeutic efficacy.
Research activity in nitrogen heterocycle chemistry has experienced unprecedented growth, with over 97,400 publications appearing between 2009 and early 2020, including 12,615 publications reported in 2019 alone. This surge in research interest is driven by the continuous discovery of new synthetic methodologies and the expanding understanding of structure-activity relationships in nitrogen-containing compounds. The exceptional role of nitrogen in enabling variable interactions with biological targets has broadened the scope for drug development, leading to the emergence of novel therapeutic agents across diverse disease areas.
| Nitrogen Heterocycle Type | Frequency in FDA-Approved Drugs (%) | Primary Therapeutic Applications | Key Structural Features |
|---|---|---|---|
| Pyridines | 28.2 | Cardiovascular, Central Nervous System | Aromatic six-membered ring |
| Pyrimidines | 15.7 | Antiviral, Anticancer | DNA/RNA base analog structure |
| Pyrazoles | 12.3 | Anti-inflammatory, Analgesic | Five-membered ring with adjacent nitrogens |
| Quinolines | 8.9 | Antimicrobial, Antimalarial | Fused benzopyridine system |
| Imidazoles | 7.4 | Antifungal, Antihistamine | Five-membered ring with separated nitrogens |
Pyrazolo[3,4-b]pyridines: Structural Significance and Research Context
Pyrazolo[3,4-b]pyridines constitute a distinctive class of bicyclic heterocyclic compounds that combine the structural elements of both pyrazole and pyridine rings in a fused configuration. These compounds exist as tautomeric forms, primarily the 1H-isomer and 2H-isomer, with the 1H-tautomer generally exhibiting greater thermodynamic stability under physiological conditions. The structural architecture of pyrazolo[3,4-b]pyridines provides multiple sites for chemical modification, enabling the development of diverse derivatives with tailored pharmacological properties.
The substitution patterns observed in pyrazolo[3,4-b]pyridine derivatives reveal significant diversity across different positions of the bicyclic framework. Analysis of structural databases indicates that at the C3 position, hydrogen and methyl substituents account for more than three-quarters of reported derivatives, with hydrogen comprising 30.83% and methyl groups representing 46.77% of the total diversity. Other substituents, including phenyl groups (2.12%), cycloalkyl moieties (4.01%), heterocyclic rings (4.88%), amino groups (4.69%), and hydroxy groups (2.17%), contribute to the remaining structural diversity.
The chemical diversity present at positions C4, C5, and C6 is interconnected due to the synthetic methodologies employed for pyridine ring construction, which typically utilize α,β-unsaturated ketones or 1,3-dicarbonyl compounds as building blocks. At the C4 position, hydrogen atoms predominate (37.33%), followed by carbonyl-containing substituents such as carboxamides (38.30%), reflecting the synthetic origins of these compounds. The presence of nitrogen-containing substituents (4.54%) and phenyl groups (2.29%) at C4 demonstrates the accessibility of this position for diverse functionalization strategies.
| Position | Most Common Substituent | Percentage (%) | Second Most Common | Percentage (%) | Synthetic Origin |
|---|---|---|---|---|---|
| C3 | Methyl | 46.77 | Hydrogen | 30.83 | Pyrazole precursor |
| C4 | Carboxamide | 38.30 | Hydrogen | 37.33 | Dicarbonyl building blocks |
| C5 | Hydrogen | 58.61 | Carboxamide | 12.13 | Pyridine ring formation |
| C6 | Hydrogen | Variable | Halogen | Variable | Ring closure methodology |
Historical Development of Pyrazolopyridine Chemistry
The historical evolution of pyrazolopyridine chemistry can be traced through several key developmental phases, beginning with foundational work in heterocyclic synthesis and progressing to modern applications in pharmaceutical research. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of nitrogen heterocycles. Subsequently, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole synthesis from acetylene and diazomethane, laying the groundwork for future synthetic developments in pyrazole chemistry.
The synthesis of pyrazolo[3,4-b]pyridines has evolved through two primary strategic approaches: the formation of a pyridine ring onto an existing pyrazole framework, and the construction of a pyrazole ring onto a preexisting pyridine structure. The first approach typically involves the reaction of 5-aminopyrazoles with various electrophilic species, including 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and related biselectrophiles. This methodology has proven particularly effective for generating diversely substituted pyrazolo[3,4-b]pyridine derivatives with predictable regiochemistry.
The second synthetic strategy employs pyridine derivatives containing appropriate leaving groups and electrophilic centers to facilitate pyrazole ring closure. This approach commonly utilizes 2-chloropyridine derivatives bearing carbonyl or cyano groups at the C3 position, which undergo cyclization with hydrazine or substituted hydrazines under mild conditions. The reaction mechanism typically involves nucleophilic attack of the hydrazine on both the chloro-substituted carbon and the electrophilic group at position C3, followed by cyclization and elimination to yield the desired pyrazolo[3,4-b]pyridine products.
Recent advances in pyrazolopyridine synthesis have focused on developing more efficient and environmentally sustainable methodologies. Solvent-free synthesis protocols have emerged as particularly attractive alternatives to traditional refluxing methods, offering reduced reaction times and improved yields while minimizing environmental impact. These modern synthetic approaches have expanded the accessibility of pyrazolo[3,4-b]pyridine derivatives, facilitating their incorporation into drug discovery programs and materials science applications.
Tautomerism in Pyrazolo[3,4-b]pyridine Systems
Tautomerism represents a fundamental aspect of pyrazolo[3,4-b]pyridine chemistry that significantly influences the physical, chemical, and biological properties of these compounds. The phenomenon involves the rapid, reversible migration of protons accompanied by shifts in double bond positions, resulting in constitutional isomers that exist in dynamic equilibrium. For pyrazolo[3,4-b]pyridines, the primary tautomeric equilibrium occurs between the 1H-isomer and 2H-isomer, with the 1H-form generally predominating under normal conditions.
Properties
IUPAC Name |
3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-10-7-4-5-8(13)14-11(7)16(15-10)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBQDYNGDVBVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Cl)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. The presence of halogen substituents and a tetrahydro-pyran moiety further enhances its biological profile.
- Molecular Formula: C11H11BrClN3O
- Molecular Weight: 316.58 g/mol
- CAS Number: 1416713-12-6
The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The halogen atoms (bromine and chlorine) can enhance binding affinity to these targets, potentially leading to modulation of cellular signaling pathways. The tetrahydro-2H-pyran group may influence the compound's pharmacokinetics and bioavailability.
Antimicrobial Activity
Research has indicated that compounds with the pyrazolo[3,4-b]pyridine scaffold exhibit promising activity against Mycobacterium tuberculosis (M. tuberculosis). A study demonstrated that derivatives of this scaffold could inhibit the growth of M. tuberculosis H37Rv strain in vitro. Specifically, modifications to the structure can lead to enhanced antitubercular activity, suggesting that this compound may also possess similar properties .
Anti-inflammatory Properties
Pyrazolo[3,4-b]pyridines have been reported as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. Inhibiting PDE4 can lead to reduced levels of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .
Anticancer Activity
The structural characteristics of this compound suggest it may interact with kinases involved in cancer progression. Compounds with similar scaffolds have been investigated as kinase inhibitors, targeting pathways critical for tumor growth and survival .
Research Findings
Case Studies
- Antitubercular Activity : In a study conducted by Rao et al., several pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their antitubercular activity using the MABA assay. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced activity against M. tuberculosis .
- PDE4 Inhibition : Another study focused on the anti-inflammatory properties of pyrazolo[3,4-b]pyridines by assessing their ability to inhibit PDE4 in immune cells. The findings revealed that these compounds effectively reduced cytokine production in vitro .
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a valuable scaffold for designing novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against specific targets, such as enzymes or receptors involved in disease processes. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to inhibit tumor cell proliferation.
Case Study Example :
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazolo[3,4-b]pyridine were synthesized and evaluated for their inhibitory effects on certain kinases involved in cancer pathways. The presence of the tetrahydro-2H-pyran group was found to significantly enhance binding affinity compared to other scaffolds used in similar studies.
Biological Research
Biological Interactions
Research has shown that 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can interact with various biological molecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The compound’s mechanism involves binding to specific receptors or enzymes, leading to modulation of biological pathways. The halogen substituents (bromine and chlorine) and the tetrahydro-pyran moiety play critical roles in these interactions, affecting the compound's reactivity and bioavailability.
Materials Science
Polymer Incorporation
In materials science, this compound can be incorporated into polymers to impart desirable properties such as enhanced thermal stability and reactivity. The unique chemical structure allows for the development of advanced materials with tailored functionalities.
Applications in Coatings and Composites
Research indicates that incorporating pyrazolo[3,4-b]pyridine derivatives into polymer matrices can improve mechanical properties and resistance to environmental degradation. This makes them suitable candidates for use in coatings and composite materials used in harsh environments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen Variations
3-Bromo-4-chloro-1-THP-pyrazolo[3,4-b]pyridine (QK-5678, CAS 1416714-55-0)
- Key difference : Chlorine at position 4 instead of 5.
- Impact: Altered steric and electronic effects may influence reactivity in substitution reactions.
6-Bromo-1-THP-pyrazolo[4,3-b]pyridine (CAS 1416713-01-3)
- Core variation : Pyrazolo[4,3-b]pyridine scaffold (vs. [3,4-b] in the target compound).
- Impact : The shifted nitrogen positions modify electron distribution, affecting binding affinity in kinase inhibition assays. The absence of a chlorine substituent further differentiates its reactivity .
6-Bromo-3-iodo-1-THP-pyrazolo[4,3-b]pyridine (CAS 1416712-91-8)
Physicochemical Properties
Preparation Methods
Synthesis of the Pyrazolopyridine Core
Method A: Cyclization of 3-Amino-1H-pyrazoles with Halogenated Pyridine Derivatives
- Starting Materials: 3-Amino-1H-pyrazoles and halogenated pyridine precursors.
- Procedure: The amino group of the pyrazole reacts with halogenated pyridine derivatives under reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Conditions: Elevated temperatures (~80-120°C), presence of bases like potassium carbonate to facilitate nucleophilic substitution and cyclization.
- Outcome: Formation of the fused heterocyclic system with halogen substitutions at desired positions.
Method B: Direct Cyclization via Condensation of Halogenated 2-Aminopyridines and Pyrazoles
- Starting Materials: Halogenated 2-aminopyridines and substituted pyrazoles.
- Procedure: Under reflux with acid catalysts (e.g., polyphosphoric acid or phosphoric acid), condensation occurs, leading to ring fusion.
- Advantages: High regioselectivity and yields.
Selective Halogenation
Method: Electrophilic halogenation using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS)
- Procedure: The heterocyclic intermediate is treated with NBS/NCS in solvents like carbon tetrachloride or acetonitrile at controlled temperatures (0-25°C).
- Selectivity: Controlled addition ensures bromination at C-3 and chlorination at C-6, guided by electronic effects and directing groups.
Attachment of the Tetrahydro-2H-pyran-2-yl Group
Method: Nucleophilic substitution or protection strategies
- Procedure: The heterocyclic intermediate bearing halogens is reacted with tetrahydro-2H-pyran-2-ol or its derivatives in the presence of acid catalysts or coupling agents (e.g., EDC, DCC).
- Conditions: Mild heating (50-80°C), in solvents like dichloromethane or tetrahydrofuran (THF).
- Outcome: Formation of the ether linkage at the nitrogen or carbon position, depending on the synthetic route.
Optimization and Reaction Conditions
| Parameter | Typical Range | Purpose |
|---|---|---|
| Temperature | 0°C to 120°C | Control halogenation and cyclization selectivity |
| Solvent | Acetonitrile, DMF, THF | Solubility and reaction rate |
| Catalyst | Potassium carbonate, acids | Facilitate nucleophilic substitution and cyclization |
| Reagent equivalents | 1.1–2.0 equivalents of halogenating agents | Ensure complete halogenation |
Representative Reaction Scheme
Step 1: Formation of heterocyclic precursor via cyclization
Starting materials: 3-Amino-1H-pyrazole + halogenated pyridine derivative
Conditions: Reflux in DMF with K2CO3
Step 2: Selective halogenation
Reagents: NBS and NCS
Conditions: Cold (0°C) in acetonitrile
Step 3: Attachment of tetrahydro-2H-pyran-2-yl group
Reagents: Tetrahydro-2H-pyran-2-ol, DCC or EDC
Conditions: Room temperature in dichloromethane
Final: Purification via column chromatography or recrystallization
Data Tables Summarizing Preparation Methods
Research Findings and Notes
- Reaction efficiency is highly dependent on temperature control and reagent stoichiometry.
- Regioselectivity in halogenation is achieved by controlling reaction conditions and using directing groups.
- Protecting groups may be employed to prevent undesired side reactions during multi-step syntheses.
- Spectroscopic characterization (NMR, IR, MS) confirms structural integrity and purity post-synthesis.
Q & A
What are the key synthetic challenges in preparing 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis involves multi-step regioselective halogenation and protection/deprotection strategies. A critical challenge is achieving high purity while minimizing side reactions, such as undesired dehalogenation or THP-group cleavage.
Methodological Answer :
- Halogenation : Use controlled stoichiometry of brominating agents (e.g., NBS or Br₂ in DMF) at low temperatures (0–5°C) to prevent over-bromination .
- THP Protection : Employ tetrahydro-2H-pyran (THP) as a protecting group for the pyrazole nitrogen. Optimize reaction time (e.g., 12–16 hours at 100°C) and catalytic conditions (e.g., DMAP/Et₃N) to achieve >85% yield .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound from byproducts like deprotected intermediates .
How can crystallographic data inform the design of derivatives targeting enzyme inhibition (e.g., alkaline phosphatase)?
Advanced Research Question
Crystal structures reveal critical interactions (e.g., hydrogen bonding, π-stacking) between the pyrazolo[3,4-b]pyridine core and enzyme active sites.
Methodological Answer :
- Crystallography : Solve the crystal structure of the compound using X-ray diffraction. Analyze dihedral angles (e.g., 2.56° between pyridine and phenyl groups in analogs) to assess planarity and steric effects .
- Hydrogen Bonding : Identify key donor/acceptor motifs (e.g., N–H⋯O interactions) using graph-set analysis. Modify substituents (e.g., –Cl, –Br) to enhance binding to residues like histidine or aspartate .
- SAR Studies : Compare inhibitory activity (IC₅₀) of derivatives with varying halogen positions. For example, 6-chloro substitution in related compounds showed enhanced h-TNAP inhibition .
What analytical techniques are most effective for characterizing intermediates and final products?
Basic Research Question
Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguish 3-bromo vs. 4-bromo isomers via coupling patterns in pyrazole protons) .
- LC-MS : Monitor reaction progress with LC-MS to detect intermediates (e.g., Boc-protected precursors at m/z 280–320) and confirm molecular ion peaks .
- Elemental Analysis : Validate purity (>98%) and stoichiometry of Br/Cl content using combustion analysis .
How do protecting group strategies impact the stability and reactivity of intermediates?
Advanced Research Question
Methodological Answer :
- THP Stability : The THP group enhances solubility in polar solvents (e.g., DMF, THF) and prevents oxidation of the pyrazole nitrogen during halogenation. However, it is acid-labile; avoid strong acids (e.g., TFA) until the final deprotection step .
- Alternative Protections : Compare Boc and THP groups. Boc offers higher thermal stability but requires harsher deprotection (e.g., TFA/DCM), which may degrade halogenated products .
- Kinetic Studies : Use in-situ IR or HPLC to monitor THP cleavage rates under acidic conditions (e.g., 0.1 M HCl in dioxane) .
What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Methodological Answer :
- DFT Calculations : Model the electron density of the pyrazolo[3,4-b]pyridine core using Gaussian or ORCA. Predict reactive sites for Suzuki-Miyaura couplings (e.g., C-3 bromine as a better leaving group than C-6 chlorine) .
- Molecular Dynamics : Simulate Pd-catalyzed coupling transitions to optimize ligand selection (e.g., XPhos vs. SPhos) for C–Br bond activation .
- Experimental Validation : Compare predicted vs. observed yields in model reactions (e.g., coupling with phenylboronic acid) to refine computational parameters .
How can conflicting biological activity data from different research groups be resolved?
Advanced Research Question
Methodological Answer :
- Data Normalization : Re-evaluate assay conditions (e.g., enzyme source, pH, cofactors). For example, h-TNAP inhibition varies with Zn²⁺ concentration .
- Structural Reanalysis : Confirm compound identity via X-ray crystallography to rule out polymorphic or solvate forms that alter binding .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers and establish consensus IC₅₀ values .
What safety protocols are critical when handling this compound in the laboratory?
Basic Research Question
Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. The compound may release toxic fumes (e.g., HBr) upon decomposition .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates .
- Waste Disposal : Quench halogenated byproducts with aqueous NaHCO₃ before disposal in designated halogenated waste containers .
How does the electronic nature of substituents influence the compound’s UV-Vis spectral properties?
Advanced Research Question
Methodological Answer :
- TD-DFT Modeling : Calculate excitation energies to correlate absorbance peaks (e.g., ~270 nm for π→π* transitions) with substituent effects. Chlorine at C-6 increases electron-withdrawing character, red-shifting λ_max by ~10 nm .
- Experimental Validation : Compare UV-Vis spectra of analogs (e.g., 6-Cl vs. 6-F) in acetonitrile to validate computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
